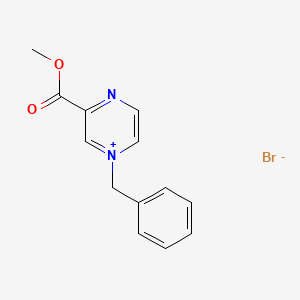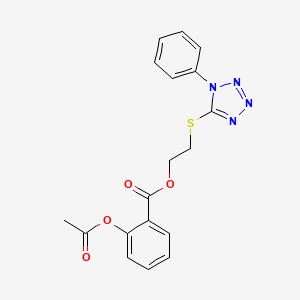
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide is a chemical compound with a unique structure that includes a benzyl group, a methoxycarbonyl group, and a pyrazin-1-ium core
Preparation Methods
The synthesis of 1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide typically involves the reaction of benzyl bromide with pyrazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which 1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
1-Benzyl-3-(methoxycarbonyl)pyrazin-1-ium bromide can be compared to other similar compounds, such as:
1-Benzyl-3-fluoro-4-(methoxycarbonyl)pyridin-1-ium bromide: This compound has a similar structure but includes a fluorine atom, which may alter its reactivity and biological activity.
1-Benzyl-3-(methoxycarbonyl)pyrazole: This compound shares the benzyl and methoxycarbonyl groups but has a different core structure, leading to different chemical properties and applications.
Properties
CAS No. |
163800-99-5 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
methyl 4-benzylpyrazin-4-ium-2-carboxylate;bromide |
InChI |
InChI=1S/C13H13N2O2.BrH/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
DNVSRRLWTXXQRL-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=NC=C[N+](=C1)CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)

![4,4'-[(Pyren-1-yl)azanediyl]diphenol](/img/structure/B14276523.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane-4,10-diacetic acid](/img/structure/B14276542.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![2,2'-[(2,3-Dimethylphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14276564.png)



